Product packaging for VMAT2-IN-I HCl(Cat. No.:CAS No. 1436695-49-6)

VMAT2-IN-I HCl

Cat. No.: B611699
CAS No.: 1436695-49-6
M. Wt: 521.97
InChI Key: IUOHFZVLXJSQCL-SXWPHCFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Monoamine Neurotransmission and Vesicular Storage

Monoamine neurotransmission is a cornerstone of neural communication, regulating a vast array of physiological and psychological processes, including mood, motivation, movement, and arousal. frontiersin.org This system relies on neurotransmitters such as dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), epinephrine, and histamine (B1213489). wikipedia.orgwikipedia.org The precise control of the concentration of these monoamines in the synaptic cleft is critical for normal brain function.

A key aspect of this control is vesicular storage. After synthesis or reuptake from the synapse, monoamines in the neuronal cytosol must be packaged into vesicles. psychiatrictimes.comnih.gov This packaging serves two primary purposes: it prevents the enzymatic breakdown of neurotransmitters in the cytoplasm and concentrates them for efficient, quantal release upon neuronal firing. researchgate.netoup.com

VMAT2 is a key player in maintaining monoamine homeostasis. neurologylive.compatsnap.com It is located on the membrane of synaptic vesicles within monoaminergic neurons throughout the central nervous system. psychiatrictimes.comelifesciences.org By sequestering cytosolic monoamines into these vesicles, VMAT2 ensures a ready supply for neurotransmission and protects the neuron from the potentially toxic effects of free cytosolic monoamines, which can lead to oxidative stress. researchgate.netoup.comd-nb.info Dysregulation of VMAT2 function is implicated in a variety of neuropsychiatric and neurological disorders. frontiersin.orgbiorxiv.org

The mechanism by which VMAT2 packages neurotransmitters is an active process. nih.gov It functions as a proton-antiporter, utilizing a proton gradient established by a vesicular H+-ATPase across the vesicle membrane. wikipedia.orgneurologylive.com For each molecule of monoamine transported into the vesicle, VMAT2 moves two protons out. researchgate.net This elegant exchange mechanism allows for the accumulation of monoamines within vesicles at concentrations that can be thousands of times higher than in the cytosol. nih.gov Recent cryo-electron microscopy (cryo-EM) studies have provided detailed structural insights into how VMAT2 recognizes its substrates and undergoes conformational changes to move them across the vesicular membrane. cas.cnnih.govnews-medical.net The transporter cycles between a cytosol-facing and a lumen-facing state to facilitate this transport. nih.govnews-medical.net

Historical Context of VMAT2 as a Pharmacological Target

The significance of VMAT2 as a pharmacological target has been recognized for decades, beginning with the study of the antihypertensive drug reserpine (B192253). psychiatrictimes.comnih.gov In the mid-20th century, reserpine was observed to deplete monoamine stores and induce a state resembling parkinsonism in animal models. nih.gov It was later discovered that reserpine acts as an irreversible inhibitor of VMAT. psychiatrictimes.commedchemexpress.com

Another key compound, tetrabenazine (B1681281), was also identified as a VMAT2 inhibitor. nih.govelifesciences.org Unlike reserpine, tetrabenazine is a reversible inhibitor and has been instrumental in treating hyperkinetic movement disorders like the chorea associated with Huntington's disease. elifesciences.orgpatsnap.com The study of these and other molecules, such as amphetamines which also interact with VMAT2, solidified the transporter's role as a critical target for modulating monoaminergic neurotransmission. nih.govnih.gov These foundational discoveries have paved the way for the development of more selective VMAT2 inhibitors for research and therapeutic purposes. nih.govpatsnap.com

Relevance of VMAT2 Modulation in Neurobiological Research

Modulating VMAT2 activity with specific inhibitors is a powerful tool in preclinical neurobiological research. It allows scientists to probe the intricate workings of monoamine systems and understand their role in various physiological and pathological states.

From a preclinical perspective, VMAT2 is a target of immense interest for a range of central nervous system (CNS) disorders. patsnap.comelifesciences.org Dysfunctional VMAT2 has been linked to conditions like Parkinson's disease, schizophrenia, and mood disorders. wikipedia.orgbiorxiv.org

Preclinical studies using VMAT2 inhibitors have been crucial in modeling these conditions. For instance, reducing VMAT2 function in animal models can replicate some of the motor deficits and neurodegeneration seen in Parkinson's disease, highlighting the neuroprotective role of proper dopamine storage. researchgate.netoup.com Mice with reduced VMAT2 expression show an age-dependent loss of dopamine neurons. researchgate.net Conversely, overexpressing VMAT2 in animal models can offer protection against neurotoxins like MPTP, which is used to induce parkinsonism in laboratory animals. oup.com

In the context of psychiatric disorders, modulating VMAT2 provides a method to study the effects of altered monoamine levels. patsnap.comresearchgate.net Preclinical research has explored VMAT2 inhibitors in models of schizophrenia, sometimes in combination with other antipsychotic drugs, to investigate potential synergistic effects. larvol.com These studies help to unravel the complex relationship between monoamine vesicular packaging and the symptoms of CNS disorders. frontiersin.org

Table 1: Preclinical VMAT2 Ligands and Their Research Applications This table is for illustrative purposes and includes well-studied compounds to demonstrate research applications.

Compound Type Primary Research Application (Preclinical) Finding
Reserpine Irreversible Inhibitor Modeling monoamine depletion, historical model for depression/parkinsonism. psychiatrictimes.comnih.gov Causes depletion of dopamine, serotonin, and norepinephrine stores. nih.gov
Tetrabenazine (TBZ) Reversible Inhibitor Investigating hyperkinetic movement disorders (e.g., Huntington's models). elifesciences.orgelifesciences.org Reduces excessive dopamine release by inhibiting vesicular packaging. elifesciences.org
Dihydrotetrabenazine (B1670615) (DTBZ) Reversible Inhibitor (Metabolite of TBZ) PET imaging tracer to measure VMAT2 density and monoamine terminal integrity. nih.govneurosci.cn Allows in vivo visualization and quantification of VMAT2 in the brain. neurosci.cn

VMAT2 is also central to understanding the mechanisms of substance abuse, particularly for psychostimulants like amphetamine, methamphetamine, and cocaine. nih.govnih.gov These drugs profoundly alter monoamine signaling, and their interaction with VMAT2 is a key component of their action. nih.gov

Amphetamines are substrates for VMAT2 and can cause a redistribution of neurotransmitters from vesicles into the cytoplasm, leading to a massive, non-vesicular release into the synapse via reverse transport through plasma membrane transporters. nih.govnih.govlongdom.org Cocaine, while primarily a reuptake inhibitor, has also been shown to affect VMAT2 density and function with chronic use. wikipedia.orgwikipedia.org

Preclinical research using VMAT2 inhibitors has been vital in dissecting these mechanisms. Studies have shown that inhibiting VMAT2 can alter the behavioral effects of drugs of abuse. nih.gov For example, novel VMAT2 inhibitors have been demonstrated to decrease methamphetamine self-administration in rat models, suggesting that targeting VMAT2 could be a viable strategy for developing treatments for stimulant addiction. longdom.org These findings underscore the transporter's role in the rewarding and reinforcing properties of addictive substances. nih.govnih.gov

Properties

CAS No.

1436695-49-6

Molecular Formula

C25H32ClF4NO4

Molecular Weight

521.97

IUPAC Name

3-{2(S),5(R)-Bis-[2-(4-difluoromethoxy-phenyl)-ethyl]-pyrrolidin-1-yl}-propane-1,2(R)-diol Hydrochloride

InChI

InChI=1S/C25H31F4NO4.ClH/c26-24(27)33-22-11-3-17(4-12-22)1-7-19-9-10-20(30(19)15-21(32)16-31)8-2-18-5-13-23(14-6-18)34-25(28)29;/h3-6,11-14,19-21,24-25,31-32H,1-2,7-10,15-16H2;1H/t19-,20+,21-;/m1./s1

InChI Key

IUOHFZVLXJSQCL-SXWPHCFWSA-N

SMILES

OC[C@H](O)CN1[C@@H](CCC2=CC=C(OC(F)F)C=C2)CC[C@H]1CCC3=CC=C(OC(F)F)C=C3.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VMAT2-IN-I HCl;  VMAT2 IN I HCl;  VMAT2INI HCl;  VMAT2 IN I Hydrochloride;  VMAT2INI Hydrochloride;  VMAT2-IN-I Hydrochloride; 

Origin of Product

United States

Ii. Molecular and Functional Characterization of Vmat2

VMAT2 Protein Structure and Topography

VMAT2 is an acidic glycoprotein (B1211001) with a predicted molecular weight of approximately 55 kDa, though it appears as a 70 kDa band in analyses due to glycosylation. nih.govnih.gov As a member of the Major Facilitator Superfamily (MFS), VMAT2 exhibits the characteristic MFS fold, which consists of 12 transmembrane (TM) domains. nih.govnih.gov These domains are organized into two pseudosymmetrical halves, each containing six helices (TM1-6 and TM7-12), connected by a cytoplasmic loop. nih.govelifesciences.org Both the N-terminus and C-terminus of the protein are located in the cytoplasm. nih.govresearchgate.net A significant feature is a large, glycosylated loop situated between TM1 and TM2, which resides within the lumen of the synaptic vesicle. nih.gov

Transmembrane Domains and Key Residues for Function

The 12 transmembrane helices of VMAT2 form a compact bundle that creates a central cavity for substrate and inhibitor binding and a translocation pathway across the vesicular membrane. nih.govelifesciences.org Several specific amino acid residues within these domains are critical for the transporter's function, including substrate recognition, proton coupling, and conformational changes. nih.govresearchgate.net

Cryo-electron microscopy studies have provided high-resolution structures of VMAT2, revealing the precise arrangement of these helices and the location of key residues. nih.govelifesciences.org For instance, proline residues in TM5 and TM11 introduce kinks in the helices, which are important for the structural integrity and dynamics of the transporter. elifesciences.org The transporter alternates between different conformational states (lumen-facing, occluded, and cytosol-facing) to facilitate the transport cycle, a mechanism known as the rocker-switch model. elifesciences.orgelifesciences.org

Several charged and polar residues within the transmembrane domains are essential for VMAT2's activity. Mutagenesis studies have identified a number of these key residues:

ResidueLocationPutative Function
Asp33TM1Part of a hydrogen bond network, likely involved in proton transport. nih.govresearchgate.net
Lys138TM2Forms a charge pair with Asp33. researchgate.net
Arg189TM4Potentially stabilizes the cytosol-facing conformation through interaction with Glu312. researchgate.net
Glu312TM7Interacts directly with serotonin (B10506) and is likely a proton carrier. nih.govnih.gov
Asp399TM10Forms a salt bridge with the primary amine of dopamine (B1211576) and is a likely proton-coupling site. nih.govnih.gov
Asp426TM11A potential proton-coupling site involved in a broad hydrogen bond network. nih.govnih.gov

These residues, along with others, form intricate polar networks that are thought to be crucial for coupling proton translocation to monoamine transport and for driving the conformational changes of the protein. elifesciences.orgelifesciences.org

Structural Homology within the Solute Carrier 18 (SLC18) Family

VMAT2 is a member of the Solute Carrier 18 (SLC18) family of vesicular amine transporters. nih.govelifesciences.org This family also includes VMAT1 (SLC18A1), the vesicular acetylcholine (B1216132) transporter (VAChT or SLC18A3), and the vesicular polyamine transporter (VPAT or SLC18B1). elifesciences.orgnih.gov All members of this family are predicted to share a similar 12-transmembrane domain topology and function as proton-dependent antiporters. nih.govguidetopharmacology.org

VMAT1 and VMAT2 share approximately 62% sequence identity but exhibit distinct tissue distributions and pharmacological properties. elifesciences.org VMAT1 is primarily found in peripheral neuroendocrine cells, while VMAT2 is the predominant isoform in the central nervous system. nih.govnih.gov They also differ in their substrate affinities; for example, histamine (B1213489) is a preferred substrate for VMAT2. nih.govwikigenes.org VAChT, responsible for the vesicular uptake of acetylcholine, also shares significant sequence homology with the VMATs. nih.gov The structural and functional similarities among the SLC18 family members suggest a common evolutionary origin and a conserved mechanism of transport. nih.govnih.gov

VMAT2 Transport Mechanism and Energetics

The transport of monoamines into synaptic vesicles by VMAT2 is an active process that works against a steep concentration gradient. nih.gov This is achieved by harnessing the energy stored in the electrochemical proton gradient across the vesicular membrane. nih.gov

Proton-Dependent Antiporter Function

VMAT2 functions as a proton-monoamine antiporter. researchgate.net It exchanges two protons from the vesicle lumen for one molecule of a cationic monoamine from the cytoplasm. nih.govnih.govpnas.org This exchange mechanism is central to its ability to concentrate neurotransmitters within the vesicle. nih.gov The transport cycle is initiated by the binding of protons from the acidic environment of the vesicle lumen, which triggers a conformational change that exposes the monoamine binding site to the cytoplasm. researchgate.net After a monoamine binds, the transporter undergoes another conformational change, releasing the monoamine into the vesicle and the protons into the cytoplasm. researchgate.net Key acidic residues, such as Asp399 and Asp426, are thought to be the sites of proton binding that drive this process. nih.gov

Electrochemical Gradient Coupling

The energy required for VMAT2-mediated transport is provided by a proton electrochemical gradient (ΔμH+) established by a vacuolar-type H+-ATPase (V-ATPase). nih.govnih.gov The V-ATPase actively pumps protons into the synaptic vesicle, creating both a pH gradient (ΔpH) and an electrical potential (Δψ) across the vesicular membrane. nih.gov VMAT2 utilizes this proton motive force to drive the uphill transport of monoamines. nih.gov The stoichiometry of the exchange, with two protons moving out for every monoamine that moves in, indicates that the transport process is electrogenic. nih.govpnas.org

Ligand Binding Sites and Interactions on VMAT2

VMAT2 possesses distinct but overlapping binding sites for its endogenous monoamine substrates and for various exogenous inhibitors. wikipedia.org High-resolution structural studies have provided detailed insights into these interactions at the molecular level. nih.govresearchgate.net

The substrate-binding pocket is located in a central cavity within the transmembrane domains. nih.gov For dopamine, the catechol hydroxyl groups form hydrogen bonds with Glu312 (TM7) and Ser338 (TM8), while the primary amine forms a salt bridge with Asp399 (TM10). nih.gov Similar interactions are observed with other monoamine substrates like serotonin, highlighting the key residues involved in substrate recognition. nih.govresearchgate.net

VMAT2 is a target for several well-known inhibitors, which can be broadly categorized based on their binding sites and mechanisms of action.

Tetrabenazine (B1681281) (TBZ) and its analogs: Tetrabenazine is a non-competitive inhibitor that binds to a site accessible from the vesicle lumen. elifesciences.orgelifesciences.org It locks the transporter in an occluded conformation, preventing the conformational changes necessary for transport. elifesciences.orgresearchgate.net The binding site for TBZ is located in a central pocket and involves interactions with residues in several transmembrane helices. elifesciences.orgelifesciences.org

Reserpine (B192253): Reserpine is another potent inhibitor that binds to a different site than tetrabenazine. wikipedia.orgpnas.org It is thought to stabilize the transporter in a cytosol-facing conformation, also blocking the transport cycle. researchgate.netbiorxiv.org

The existence of distinct binding sites for different classes of inhibitors has been confirmed by competition binding assays and structural studies. wikipedia.orgpnas.org For example, amphetamines are also known to interact with VMAT2, with amphetamine binding to the tetrabenazine site and methamphetamine to the reserpine site. wikipedia.org

Characterization of Distinct Binding Pockets (e.g., Tetrabenazine and Reserpine Sites)

VMAT2 is known to possess distinct binding sites for inhibitors, most notably the tetrabenazine and reserpine sites. nih.govnih.gov These sites are located in different regions of the transporter protein and are associated with different mechanisms of inhibition. nih.govelifesciences.org Reserpine binds to a site that is thought to be accessible from the cytoplasm and competes with monoamine substrates. nih.govyoutube.com In contrast, tetrabenazine is a non-competitive inhibitor that is believed to bind to a site accessible from the vesicle lumen when the transporter is in a specific conformation. elifesciences.orgyoutube.com The binding of tetrabenazine locks VMAT2 in an occluded state, preventing its normal transport cycle. elifesciences.orgelifesciences.org

There is no published research to indicate to which, if any, of these sites "VMAT2-IN-1 HCl" binds, nor are there any studies characterizing a unique binding pocket for this compound.

Allosteric Modulation of VMAT2 Function

Allosteric modulation involves the binding of a ligand to a site on a protein that is distinct from the primary binding site, leading to a change in the protein's conformation and function. While the concept of allosteric modulation of VMAT2 is of therapeutic interest for potentially enhancing its activity, there are currently no well-characterized positive allosteric modulators of VMAT2. nih.gov The inhibitory actions of known ligands are generally understood in the context of direct or competitive/non-competitive inhibition at the substrate or other defined binding sites. There is no scientific evidence to suggest that "VMAT2-IN-1 HCl" acts as an allosteric modulator of VMAT2.

Regulation of VMAT2 Expression and Activity

The expression and activity of VMAT2 are subject to complex regulatory mechanisms at the transcriptional, post-translational, and subcellular levels. However, the influence of "VMAT2-IN-1 HCl" on these processes has not been investigated in any published scientific studies.

Transcriptional and Post-Translational Regulation

The regulation of the SLC18A2 gene, which encodes VMAT2, can be influenced by various factors, including cellular stress and exposure to certain drugs. nih.gov Post-translational modifications, such as phosphorylation and glycosylation, also play a role in modulating VMAT2 activity and stability. nih.gov For instance, phosphorylation of the N-terminal region of VMAT2 is thought to be important for its monoamine uptake activity. nih.gov There is no information available on whether "VMAT2-IN-1 HCl" affects the transcription of the SLC18A2 gene or influences the post-translational modification of the VMAT2 protein.

Subcellular Localization and Trafficking

VMAT2 is primarily localized to the membranes of synaptic vesicles and large dense-core vesicles in monoaminergic neurons. nih.govnih.gov Its correct trafficking to these compartments is crucial for its function. VMAT2 undergoes a dynamic process of trafficking, including retrograde transport from endosomes to the trans-Golgi network, which is important for its stability and function. This process is regulated by interactions with other proteins, such as the retromer component Vps35. There are no studies to indicate that "VMAT2-IN-1 HCl" has any effect on the subcellular localization or trafficking of VMAT2.

Iii. Vmat2 in I Hcl in the Context of Vmat2 Inhibitor Research

Classification of VMAT2-IN-I HCl as a VMAT2 Inhibitor

This compound is classified as an inhibitor of the vesicular monoamine transporter 2. Its primary mechanism of action involves blocking VMAT2, which in turn reduces the loading of monoamine neurotransmitters into synaptic vesicles. patsnap.compatsnap.com This leads to a decrease in the amount of neurotransmitter available for release into the synaptic cleft, thereby modulating neurotransmission. patsnap.comtandfonline.com The "HCl" designation indicates that the compound is in the form of a hydrochloride salt, a common practice in pharmaceutical development to improve the stability and solubility of a compound.

VMAT2 inhibitors can be broadly categorized based on their binding characteristics and specificity. Some inhibitors, like reserpine (B192253), are non-selective and inhibit both VMAT1 and VMAT2. researchgate.net Others, such as tetrabenazine (B1681281) and its derivatives, exhibit greater specificity for VMAT2. researchgate.netelifesciences.org Research into novel VMAT2 inhibitors often focuses on achieving high selectivity to minimize off-target effects. uky.edu

The binding sites on the VMAT2 protein are also a key aspect of inhibitor classification. At least two distinct sites have been identified, one characterized by the binding of tetrabenazine and another by the binding of reserpine. wikipedia.org Different classes of inhibitors may target these distinct sites to exert their effects. wikipedia.org

Research and Development Trajectory of VMAT2 Inhibitors

The journey of VMAT2 inhibitors from initial discovery to clinical application has been marked by significant advancements, leading to the development of more specific and better-tolerated medications.

Early Generation Inhibitors: The earliest recognized VMAT inhibitor is reserpine, an alkaloid derived from the Rauwolfia plant. researchgate.net While effective in reducing monoamine levels, its use was hampered by a long half-life and a range of side effects due to its non-selective nature. researchgate.net

First-Generation Selective Inhibitors: Tetrabenazine was the first selective VMAT2 inhibitor approved for clinical use, specifically for the treatment of chorea associated with Huntington's disease. nih.govtandfonline.comnih.gov While a significant step forward, its use was associated with limitations related to its pharmacokinetic profile. tandfonline.com

Second-Generation Inhibitors: To address the limitations of earlier drugs, second-generation VMAT2 inhibitors were developed. These include deutetrabenazine and valbenazine. nih.govnih.gov

Deutetrabenazine: This compound is structurally similar to tetrabenazine but incorporates deuterium (B1214612), which strengthens the chemical bonds and alters its metabolism, leading to a more favorable pharmacokinetic profile. nih.gov It was approved for treating tardive dyskinesia and chorea in Huntington's disease. nih.govicer.org

Valbenazine: This inhibitor has different binding affinities and is dosed once daily. icer.org It was the first drug approved specifically for tardive dyskinesia. icer.orgresearchgate.net

The development of these newer agents, with improved tolerability, has expanded the therapeutic application of VMAT2 inhibitors in managing hyperkinetic movement disorders. nih.govrivistadipsichiatria.it

Emerging and Investigational Inhibitors: The research pipeline for VMAT2 inhibitors continues to be active, with a focus on identifying novel chemical scaffolds and candidates with enhanced properties. patsnap.com Preclinical studies on compounds like NBI-641449 have shown promise in animal models of Huntington's disease. patsnap.com The ongoing search for new VMAT2 inhibitors aims to further refine selectivity and patient outcomes. patsnap.comuky.edu

Methodologies for Investigating Novel VMAT2 Inhibitors

The discovery and development of new VMAT2 inhibitors rely on a variety of sophisticated research methodologies, from initial screening to preclinical and clinical evaluation.

Screening Assays: High-throughput screening (HTS) is a primary method for identifying potential VMAT2 inhibitors from large compound libraries. patsnap.comuib.no These assays are designed to rapidly assess the ability of numerous compounds to inhibit VMAT2 function.

Radioligand Binding Assays: Historically, these assays have used radiolabeled substrates like [³H]dopamine or radiolabeled inhibitors like [³H]dihydrotetrabenazine to measure the binding affinity of test compounds to VMAT2. nih.gov

Fluorescent Substrate-Based Assays: More recently, the development of fluorescent VMAT2 substrates, such as FFN206, has enabled quantitative, HTS-compatible assays in living cells. researchgate.netuib.nonih.gov These assays measure the uptake of the fluorescent substrate into VMAT2-expressing cells, and a decrease in fluorescence indicates inhibitory activity. uib.no This method offers a safer and more efficient alternative to radiolabeled techniques. researchgate.net

In Vitro and Ex Vivo Characterization: Once initial hits are identified, their inhibitory activity and selectivity are further characterized.

Cell-Based Assays: HEK293 cells transfected to express human VMAT2 are commonly used to determine the potency (IC50 values) of inhibitors. uib.no To assess selectivity, the compounds are also tested against VMAT1. uib.no

Neurochemical Assays: These methods evaluate the effect of inhibitors on monoamine release in brain tissue preparations. For example, researchers can measure how a compound inhibits methamphetamine-evoked dopamine (B1211576) release, a process known to involve VMAT2. uky.edu

Preclinical In Vivo Studies: Animal models are essential for evaluating the efficacy and pharmacological properties of novel VMAT2 inhibitors.

Behavioral Models: Rodent models of hyperkinetic movement disorders are used to assess the ability of a compound to reduce abnormal movements. For instance, the rotarod performance test can be used in mouse models of Huntington's disease. patsnap.com

Pharmacokinetic Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted in animal models, providing crucial information for dose selection in further studies. patsnap.com

Clinical Investigation: Promising candidates from preclinical studies advance to clinical trials in humans.

Vi. Structure Activity Relationship Sar and Medicinal Chemistry of Vmat2 Inhibitors

Design Principles for VMAT2 Inhibitor Development

The primary design principle for VMAT2 inhibitors is to modulate dopaminergic neurotransmission by reducing the vesicular storage of monoamines. frontiersin.orgpatsnap.com By blocking VMAT2, these inhibitors lead to the depletion of vesicular monoamine stores, which in turn decreases the amount of neurotransmitter released into the synaptic cleft. patsnap.com This mechanism is particularly effective in hyperkinetic movement disorders characterized by excessive dopaminergic activity. frontiersin.orggoogle.com

Early development efforts were guided by natural alkaloids and synthetic compounds like reserpine (B192253) and tetrabenazine (B1681281) (TBZ), which were identified as potent VMAT2 inhibitors. nih.gov However, these initial compounds often lacked selectivity and had undesirable side effect profiles. mdpi.comgoogle.com A key design strategy has therefore been to improve selectivity for VMAT2 over other transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), as well as over the VMAT1 isoform, which is primarily expressed in the periphery. nih.govresearchgate.net Increased selectivity helps to minimize off-target effects. patsnap.com

Modern drug design principles involve a multi-pronged approach:

Structure-Based Design: Leveraging structural information about VMAT2, including cryo-electron microscopy (cryo-EM) structures, to understand how inhibitors like tetrabenazine bind. elifesciences.orgnih.govpatsnap.com These studies reveal that TBZ locks the transporter in an occluded conformation, preventing the transport cycle. elifesciences.orgpatsnap.comresearchgate.net

Pharmacophore Modeling: Identifying the essential structural features (pharmacophores) required for high-affinity binding. This involves iterative synthesis and testing of analogues to build structure-activity relationship (SAR) models. researchgate.net

Improving Pharmacokinetics: Modifying lead compounds to enhance their metabolic stability and drug-like properties. A prominent example is the development of deutetrabenazine, where deuterium (B1214612) substitution slows metabolism, allowing for more stable plasma concentrations. patsnap.comgoogle.com Another strategy involves creating prodrugs, such as valbenazine, to improve bioavailability and target the most active metabolite. frontiersin.orgresearchgate.net

Key Pharmacophores and Structural Motifs for VMAT2 Affinity

The affinity of inhibitors for VMAT2 is dictated by specific structural components that interact with the transporter's binding pocket. Research has identified several key pharmacophores and motifs central to this interaction.

The central nitrogen-containing heterocyclic ring is a cornerstone of many VMAT2 inhibitors, particularly those derived from lobeline (B1674988). The cis-2,6-disubstituted piperidine (B6355638) scaffold of lobelane (B1250731), a defunctionalized analogue of lobeline, was identified as a crucial pharmacophore for developing VMAT2 inhibitors with increased selectivity. acs.orgacs.org

Subsequent research explored modifications to this central ring:

Ring Size Reduction: Replacing the piperidine ring of lobelane with a more conformationally restricted pyrrolidine (B122466) ring yielded analogues with varied and sometimes inconsistent effects on VMAT2 binding and function. acs.orgacs.orgacs.org Some pyrrolidine analogues were identified as potent inhibitors of VMAT2 function, suggesting that the pyrrolidine ring is a viable substitute for the piperidine ring. acs.orgacs.orgresearchgate.net For instance, cis-2,5-diphenethylpyrrolidine was found to be a potent inhibitor of VMAT2 function. acs.org

Ring Conformation: The flexibility and conformation of the central ring are determinants for affinity. acs.org More conformationally defined analogues have been investigated to improve affinity. acs.org For example, certain conformationally restricted lobelane analogues showed enhanced VMAT2 selectivity. researchgate.net

Piperazine (B1678402) Introduction: In the development of novel inhibitors, piperazine derivatives have also been synthesized and evaluated, demonstrating that this ring system can also support potent and selective inhibition of VMAT2. researchgate.net

Substituents on the aromatic rings and the nitrogen atom of the central heterocycle play a significant role in modulating the potency and selectivity of VMAT2 inhibitors.

Aromatic Substituents: In lobelane analogues, replacing the phenyl rings with other aromatic systems like anisyl and naphthyl moieties was found to significantly improve affinity for the [3H]dihydrotetrabenazine (DTBZ) binding site on VMAT2. acs.orgnih.gov The introduction of heteroaromatic groups, such as quinolyl, also afforded analogues that retained VMAT2 inhibition while improving water solubility. nih.gov In tetrabenazine derivatives, modifications at the 9-position of the benzoquinolizine core are critical. For example, derivatives with a longer substituent chain at position 9 compared to position 10 showed better inhibitory effects. frontiersin.org The introduction of a trifluoroethyl substituent has also been shown to enhance binding efficiency. frontiersin.org

Alkyl and N-Substituents: For lobelane analogues, modifications to the N-alkyl group on the piperidine ring can influence potency. Increasing the alkyl chain length from methyl (in lobelane) to ethyl or propyl did not significantly alter potency at the DTBZ binding site. nih.gov However, replacing the N-methyl group with a chiral N-1,2-dihydroxypropyl moiety led to GZ-793A, a compound with improved water solubility, enhanced selectivity for VMAT2 over DAT and SERT, and potent inhibitory activity. nih.govresearchgate.net In the tetrabenazine series, the size of alkyl groups at the 2-position of the dihydrotetrabenazine (B1670615) structure is important; smaller alkyl groups like methyl and ethyl were more effective inhibitors than larger ones like propyl and isobutyl. acs.org

Stereochemistry is a critical determinant for the potency and selectivity of VMAT2 inhibitors, particularly for tetrabenazine and its metabolites. mdpi.comnih.gov

Tetrabenazine is metabolized in vivo to four stereoisomers of dihydrotetrabenazine (HTBZ). frontiersin.org Pharmacological studies revealed that these isomers have vastly different affinities for VMAT2. mdpi.com The (+)-α-HTBZ isomer, specifically (2R,3R,11bR)-DHTBZ, is the most potent and selective inhibitor of VMAT2, with a Ki value of 3.96 nM. frontiersin.orgnih.gov In stark contrast, its enantiomer, (–)-α-HTBZ, binds very weakly (Ki = 23.7 µM). mdpi.com This dramatic difference underscores the importance of the (3R,11bR)-configuration for high-affinity VMAT2 binding. nih.gov

Similarly, the enantiomers of tetrabenazine itself show a massive disparity in potency, with (+)-TBZ being approximately 8000-fold more potent than (–)-TBZ. nih.gov These findings have been pivotal in the development of next-generation drugs. Valbenazine, for instance, is a prodrug of the highly potent (+)-α-HTBZ, designed to selectively deliver the most active stereoisomer. frontiersin.org

For lobeline analogues, the stereochemistry at positions C-8 and C-10 has been shown to be important for selectivity, particularly for inhibiting SERT over DAT, though less critical for VMAT2 itself. nih.gov

Interactive Data Table: VMAT2 Binding Affinities of Tetrabenazine and its Stereoisomers This table displays the inhibitory constants (Ki) for various stereoisomers of Tetrabenazine (TBZ) and Dihydrotetrabenazine (DHTBZ), highlighting the crucial role of stereochemistry in VMAT2 binding.

CompoundStereochemistryVMAT2 Binding Ki (nM)Reference
(+)-Tetrabenazine(+)-14.47 nih.gov
(-)-Tetrabenazine(-)-136,400 nih.gov
(+)-α-Dihydrotetrabenazine(2R,3R,11bR)3.96 nih.gov
(-)-α-Dihydrotetrabenazine(2S,3S,11bS)23,700 mdpi.com
(+)-β-Dihydrotetrabenazine(2S,3R,11bR)134 frontiersin.org
(-)-β-Dihydrotetrabenazine(2R,3S,11bS)1,770 frontiersin.org

Analogue Synthesis Strategies

The development of novel VMAT2 inhibitors has heavily relied on the strategic chemical modification of known lead compounds. The goal of these synthetic efforts is typically to enhance potency, selectivity, and pharmacokinetic properties. patsnap.com

Lobelane Analogues: Lobeline, a natural alkaloid, was an early lead compound, but it suffers from low selectivity due to high affinity for nicotinic acetylcholine (B1216132) receptors. researchgate.netnih.gov A key synthetic strategy was the "defunctionalization" of lobeline to produce lobelane. nih.gov This involved removing the oxygen-containing functional groups, which successfully eliminated the nicotinic receptor affinity and increased selectivity for VMAT2. researchgate.netnih.gov Further modifications of the lobelane scaffold have included:

Aromatic Ring Substitution: Introducing substituents like methoxy (B1213986) or dichloro groups onto the phenyl rings. researchgate.netresearchgate.net

N-substitution: Replacing the N-methyl group with moieties like a dihydroxypropyl group to create water-soluble analogues such as GZ-793A. researchgate.netresearchgate.net

Heterocycle Replacement: Synthesizing analogues where the phenyl rings are replaced by heteroaromatic systems like pyridine (B92270) or quinoline (B57606) to improve properties like water solubility. nih.gov

Tetrabenazine Analogues: Tetrabenazine has served as a foundational scaffold for several successful VMAT2 inhibitors. researchgate.net The key synthetic strategies have focused on its metabolites and on improving its pharmacokinetic profile:

Metabolite-Centric Synthesis: Recognizing that (+)-α-dihydrotetrabenazine is the most active metabolite, synthetic efforts have focused on producing this specific stereoisomer. mdpi.comnih.gov This led to the development of valbenazine, an L-valine ester prodrug of (+)-α-HTBZ, which provides improved pharmacokinetics and allows for once-daily administration. frontiersin.orgresearchgate.net

Deuteration: A novel strategy involved the selective replacement of hydrogen atoms with deuterium at metabolically active sites. This led to the creation of deutetrabenazine. The stronger carbon-deuterium bond slows down metabolism by CYP2D6, resulting in a longer half-life, reduced plasma fluctuations, and an improved side-effect profile compared to tetrabenazine. frontiersin.orgpatsnap.com

Derivative Synthesis: A wide range of tetrabenazine and dihydrotetrabenazine derivatives have been synthesized to explore the SAR. For example, a series of analogues with different substituents at position 9 were created, leading to the discovery of LY03015, a compound with high binding affinity and potent inhibition of dopamine uptake. frontiersin.orgluye.cn

Interactive Data Table: Inhibitory Potency of Lobelane and Tetrabenazine Analogues This table shows the in vitro potency (Ki or IC50) of selected analogues, demonstrating how chemical modifications impact VMAT2 inhibition.

CompoundLead CompoundModificationVMAT2 InhibitionReference
LobelaneLobelineDefunctionalized, saturatedKi = 29 nM (DA uptake) nih.gov
GZ-793ALobelaneN-1,2-dihydroxypropyl, 4-methoxy-phenylKi = 29 nM (DA uptake) nih.gov
LY03015DihydrotetrabenazineNovel derivativeIC50 = 5.13 nM (binding) luye.cn
(+)-13eDihydrotetrabenazine9-trifluoroethoxy substituentKi = 1.48 nM (binding) frontiersin.org
HTBZTetrabenazineMetaboliteIC50 = 30.61 nM (DA uptake) frontiersin.org

Rational Design Based on VMAT2 Binding Site Information

Advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of human VMAT2. elifesciences.orgebi.ac.uk These structures have revealed distinct binding sites and conformations, offering a foundation for rational drug design. ebi.ac.ukresearchgate.net VMAT2 is understood to have at least two primary binding sites for inhibitors, one for tetrabenazine (TBZ) and another for reserpine. wikipedia.orgnih.gov

Cryo-EM structures show that tetrabenazine binds to a specific pocket within the transporter, locking VMAT2 in an occluded conformation, which prevents the normal transport cycle. ebi.ac.ukelifesciences.orgnih.gov This binding site is located centrally, and interaction with key residues traps the transporter, providing a clear mechanism for its non-competitive inhibition. nih.govresearchgate.net For example, mutagenesis studies and structural analysis have identified residues such as F135, W318, and Y433 as critical for TBZ binding, with F135 and Y433 forming π-stacking interactions with the inhibitor. elifesciences.orgnih.gov In contrast, reserpine occupies the substrate-binding pocket, locking the transporter in a cytoplasm-facing state. ebi.ac.ukresearchgate.net

This detailed structural information allows for the rational design of new chemical entities. By understanding the specific interactions—hydrogen bonds, hydrophobic contacts, and electrostatic forces—that govern inhibitor binding, chemists can design novel molecules with improved affinity and tailored pharmacological profiles. ebi.ac.ukpatsnap.com For instance, the structure suggests that the higher affinity of dihydrotetrabenazine (DTBZ), a TBZ metabolite, may be due to a more favorable hydrogen bond interaction with the N34 residue compared to TBZ itself. elifesciences.org This knowledge enables the design of next-generation inhibitors with potentially greater potency and fewer off-target effects. patsnap.com

Optimization for Enhanced VMAT2 Selectivity and Potency

A primary goal in the development of VMAT2 inhibitors is to maximize potency for VMAT2 while minimizing interactions with other proteins, which can lead to undesirable side effects. Key off-targets of concern include the dopamine transporter (DAT), the serotonin transporter (SERT), and the human ether-a-go-go-related gene (hERG) channel. researchgate.netnih.gov

High affinity for DAT could confer abuse liability, while interaction with the hERG channel is associated with a risk of cardiac arrhythmias. nih.govresearchgate.net Medicinal chemistry campaigns have successfully developed analogs with significant selectivity for VMAT2.

One successful strategy involves the chemical defunctionalization of natural products. Lobeline, an alkaloid, inhibits VMAT2 but also has high affinity for nicotinic acetylcholine receptors (nAChRs). researchgate.net Its fully reduced and deoxygenated analog, lobelane, demonstrates much greater selectivity for VMAT2 over nAChRs. acs.orgnih.gov

Further structural modifications of the lobelane scaffold have yielded compounds with impressive selectivity profiles. A study of fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives identified several potent VMAT2 inhibitors. researchgate.net Compound 15b from this series, for instance, displayed a high affinity for VMAT2 (Kᵢ = 0.073 µM) and was over 50-fold more selective for VMAT2 compared to DAT, SERT, and hERG. researchgate.netnih.gov The introduction of a piperazine scaffold, in general, appeared to reduce affinity for the hERG channel compared to the piperidine counterparts. nih.gov

Another novel scaffold led to the identification of GZ-11610 , which showed robust selectivity. GZ-11610 exhibited high affinity for VMAT2 (Kᵢ = 8.7 nM) and was 290-fold selective over DAT and over 1000-fold selective over the hERG channel, representing a significant improvement over previous compounds. nih.gov

Selectivity of VMAT2 Inhibitors for Off-Targets
CompoundVMAT2 Kᵢ (µM)Selectivity (VMAT2 vs. DAT)Selectivity (VMAT2 vs. SERT)Selectivity (VMAT2 vs. hERG)Reference
Lobelane0.04543-fold35-fold2.5-fold nih.gov
Compound 15b0.073115-fold82-fold59-fold nih.gov
Compound 15d0.014160-fold5-fold60-fold researchgate.net
GZ-116100.0087290-fold640-fold>1000-fold nih.gov

Poor water solubility can hinder the preclinical and clinical development of drug candidates. Several research efforts have focused on creating VMAT2 inhibitors with improved aqueous solubility. One approach has been the introduction of polar functional groups. The lobelane analog GZ-793A (R-N-(1,2-dihydroxypropyl)-2,6-cis-di-(4-methoxyphenethyl)piperidine hydrochloride) was developed as a water-soluble compound that selectively interacts with VMAT2. researchgate.netpatsnap.com

Another strategy involved replacing the piperidine ring in the 1,4-diphenethylpiperidine series with a piperazine ring. This modification generally led to an improvement in water solubility while retaining high affinity for VMAT2. nih.gov This work identified three compounds (6b , 6e , and 9a ) that had potency similar to lobelane but with enhanced water solubility ranging from 13.5 to 33.3 mg/mL. nih.gov Similarly, replacing the phenyl groups in lobelane with pyridyl or quinolyl groups also afforded novel analogs with better water solubility. nih.gov The pyrrolidine analog 22 was also identified as a potent, water-soluble inhibitor of VMAT2 function. acs.org

Relationship between Binding Affinity and Functional Inhibition

A noteworthy finding in the study of VMAT2 inhibitors is that binding affinity at a specific site does not always correlate directly with functional inhibition of monoamine uptake. researchgate.net This is particularly evident in the lobelane series of compounds. acs.org

VMAT2 possesses multiple ligand binding sites. wikipedia.orgacs.org Many screening assays measure the displacement of a radioligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ), from its binding site. However, some compounds may inhibit the transporter's function by interacting with a different site. acs.org

Studies on pyrrolidine analogues of lobelane revealed a significant disparity between their ability to bind to the DTBZ site and their potency in inhibiting [³H]dopamine uptake into synaptic vesicles. acs.org For some analogues, the potency to inhibit dopamine uptake was over 100-fold greater than their potency to inhibit [³H]DTBZ binding. acs.org This suggests that these compounds inhibit VMAT2 function by binding to a site that is topographically distinct from the DTBZ binding site. acs.org This lack of correlation underscores the importance of using functional assays, such as dopamine uptake inhibition, in conjunction with binding assays to accurately determine the structure-activity relationships for new VMAT2 inhibitors. researchgate.netacs.org

Vii. Future Directions and Emerging Research Areas for Vmat2 in I Hcl Research

Exploration of Novel VMAT2 Modulation Mechanisms

The classical approach to VMAT2 modulation has centered on inhibition. However, the future of VMAT2-targeted therapies lies in a more nuanced understanding and manipulation of its function.

Identification of VMAT2 Upregulators/Pharmacological Chaperones

Recent studies have revealed that certain compounds can increase the functional expression of VMAT2, a process with significant therapeutic implications for conditions associated with reduced monoamine transmission. nih.govbiorxiv.org

Tricyclic and tetracyclic antidepressants have been shown to upregulate VMAT2 activity, not by increasing gene expression, but by promoting the maturation of the VMAT2 protein. nih.govbiorxiv.orgnih.gov This suggests they may act as pharmacological chaperones, stabilizing the protein during its folding and trafficking, leading to higher levels of functional transporters. nih.gov This finding is particularly relevant for the potential treatment of Brain Vesicular Monoamine Transport Disease (BVMTD), a rare and often fatal condition caused by a lack of functional VMAT2. nih.govbiorxiv.org

A screening of the Prestwick Chemical Library identified 101 compounds that increased both the protein level and transport activity of VMAT2, suggesting they may act as pharmacological chaperones. cristin.no Further investigation into these and novel compounds could lead to the development of therapies that enhance VMAT2 function.

The heat shock chaperone protein 70 (Hsc70) has been identified as a direct interacting partner of VMAT2. nih.gov The binding of Hsc70 to VMAT2 has been shown to reduce monoamine uptake, suggesting that targeting this interaction could be a novel way to modulate VMAT2 activity. nih.govdntb.gov.ua

Compound ClassProposed Mechanism of UpregulationPotential Therapeutic Application
Tricyclic AntidepressantsPromotion of VMAT2 protein maturation (Pharmacological Chaperone)Mood disorders, Brain Vesicular Monoamine Transport Disease (BVMTD)
Tetracyclic AntidepressantsPromotion of VMAT2 protein maturation (Pharmacological Chaperone)Mood disorders, Brain Vesicular Monoamine Transport Disease (BVMTD)

Investigation of Allosteric Modulators Beyond Known Inhibitors

The identification of positive allosteric modulators (PAMs) for VMAT2 remains a significant, yet elusive, goal in VMAT2 research. wikipedia.orgnih.gov A PAM would enhance the normal physiological activity of VMAT2 without directly competing with endogenous substrates, offering a more subtle and potentially safer mechanism of action than direct agonists.

While no direct VMAT2 PAMs have been discovered, some compounds exhibit modulatory effects. Methamphetamine, for instance, acts as a negative allosteric modulator at the tetrabenazine (B1681281) (TBZ) binding site, highlighting the potential for allosteric regulation of VMAT2. wikipedia.org The exploration for PAMs is a critical area of future research, with the potential to provide novel treatments for conditions like Parkinson's disease by enhancing dopamine (B1211576) storage. nih.gov High-throughput screening campaigns utilizing advanced assay technologies are a promising avenue for the discovery of such molecules. patsnap.com

Advanced Preclinical Models for VMAT2 Research

To fully understand the in vivo effects of novel compounds like VMAT2-IN-I HCl, sophisticated preclinical models that accurately recapitulate human disease states are essential.

Genetically Modified Animal Models (e.g., VMAT2 overexpression/knockdown)

Genetically engineered mouse models have been instrumental in elucidating the role of VMAT2 in health and disease.

VMAT2 Knockdown/Knockout Models: Mice with reduced VMAT2 expression (VMAT2-LO) or complete knockout of the Vmat2 gene exhibit phenotypes relevant to Parkinson's disease, including progressive neurodegeneration and motor deficits. researchgate.netfrontiersin.org These models are invaluable for testing the neuroprotective effects of VMAT2-targeted compounds.

VMAT2 Overexpression Models: Conversely, mice overexpressing VMAT2 (VMAT2-HI) show increased dopamine storage and release, and are protected against neurotoxins like MPTP. researchgate.netresearchgate.net These models are crucial for validating the therapeutic hypothesis that enhancing VMAT2 function can be neuroprotective. frontiersin.org A β-cell-specific Vmat2 knockout mouse line has also been developed to study the role of VMAT2 in diabetes. diabetesjournals.org

ModelKey CharacteristicsResearch Application
VMAT2-LO MiceReduced VMAT2 expression, progressive neurodegenerationTesting neuroprotective effects of VMAT2 modulators
VMAT2-HI MiceIncreased VMAT2 expression, neuroprotection against toxinsValidating therapeutic potential of VMAT2 upregulation
β-cell-specific Vmat2 KO MiceVMAT2 knockout specifically in pancreatic β-cellsInvestigating the role of VMAT2 in metabolic disorders

Development of In Vitro Systems for Comprehensive VMAT2 Functional Studies

Robust in vitro assays are fundamental for the initial screening and characterization of new VMAT2 ligands.

Cell-Based Assays: Human Embryonic Kidney 293 (HEK293) cells stably expressing VMAT2 are a widely used platform for studying transporter function. nih.govuib.nonih.gov These systems can be adapted for high-throughput screening to identify novel inhibitors or activators. uib.nonih.gov The development of fluorescent substrates, such as FFN206, has enabled the quantitative measurement of VMAT2 activity in live cells using microplate readers and fluorescence microscopy. nih.gov

Isolated Synaptic Vesicles: Assays using synaptic vesicles isolated from rodent brains allow for the direct assessment of VMAT2 transport activity and the determination of kinetic parameters for novel compounds. nih.gov

Integration of Structural Biology in Compound Design

The recent breakthroughs in determining the high-resolution structure of VMAT2 have opened a new era for rational drug design.

Cryo-electron microscopy (cryo-EM) has provided detailed atomic-level views of VMAT2 in complex with inhibitors like tetrabenazine and reserpine (B192253). news-medical.netnih.govelifesciences.orgnih.gov These structures have revealed the architecture of the transporter, the location of drug binding sites, and the conformational changes that occur during the transport cycle. nih.govelifesciences.orgresearchgate.net

This structural information is invaluable for:

Understanding Inhibition Mechanisms: The cryo-EM structure of VMAT2 bound to tetrabenazine shows the inhibitor locking the transporter in an occluded conformation, providing a clear mechanistic basis for its non-competitive inhibition. nih.govnih.govresearchgate.net

Structure-Based Drug Design: Knowledge of the precise interactions between ligands and VMAT2 allows for the computational modeling and rational design of novel compounds with improved affinity, selectivity, and pharmacokinetic properties. elifesciences.orgresearchgate.net

Identifying Novel Binding Pockets: The detailed structural maps may reveal previously unknown allosteric sites that can be targeted for the development of novel modulators. patsnap.com

The integration of structural biology with computational chemistry and traditional pharmacological approaches will be a powerful engine for the discovery and optimization of the next generation of VMAT2-targeted therapeutics, including compounds like this compound. elifesciences.orgresearchgate.net

Cryo-EM and X-ray Crystallography of VMAT2-Ligand Complexes

Recent advancements in structural biology, particularly in cryogenic electron microscopy (Cryo-EM), have provided unprecedented insights into the architecture of VMAT2 and its interactions with various ligands. High-resolution Cryo-EM structures of human VMAT2 have been solved in different conformational states, revealing the binding pockets for substrates like dopamine and inhibitors such as tetrabenazine, reserpine, and ketanserin. These studies have elucidated the key amino acid residues involved in ligand recognition and the conformational changes that occur during the transport cycle.

For a compound like this compound, determining its high-resolution structure in complex with VMAT2 would be a significant step forward. Such a study would pinpoint the specific binding site and orientation of this compound within the transporter. This information is invaluable for understanding its mechanism of inhibition at a molecular level. By comparing the this compound-bound structure with existing structures of VMAT2 complexed with other inhibitors, researchers can identify unique binding features that may contribute to its specific pharmacological profile.

Computational Modeling and Docking Studies for Rational Drug Discovery

Computational approaches, including molecular modeling and docking studies, are powerful tools for accelerating the discovery and optimization of VMAT2 inhibitors. These methods leverage the known structural information of VMAT2 to predict how novel compounds might bind to the transporter. By creating a virtual model of the VMAT2 protein, researchers can screen large libraries of chemical compounds to identify potential new inhibitors with high affinity and selectivity.

In the context of this compound, computational studies can be employed to refine its structure and design new analogs with improved properties. For instance, by understanding the specific molecular interactions between this compound and its binding site, researchers can computationally predict modifications to the molecule that would enhance its binding affinity or alter its pharmacokinetic properties. This rational drug design approach is more efficient than traditional trial-and-error methods and can lead to the development of more potent and specific VMAT2 inhibitors.

Potential for this compound in Combination Therapies (Preclinical)

Preclinical research exploring the use of VMAT2 inhibitors in combination with other therapeutic agents is an emerging area of interest. The rationale behind this approach is that targeting VMAT2 alongside other disease-relevant pathways could lead to synergistic therapeutic effects or allow for lower doses of each drug, potentially reducing side effects.

For instance, in the context of Parkinson's disease, combining a VMAT2 inhibitor with a dopamine agonist or a monoamine oxidase B (MAO-B) inhibitor could provide a more comprehensive approach to managing motor symptoms. Preclinical studies in animal models of Parkinson's disease would be necessary to evaluate the efficacy and safety of such combination therapies involving this compound.

Another area of potential is in oncology, where VMAT2 has been implicated in the biology of certain cancers. Preclinical studies could investigate whether inhibiting VMAT2 with a compound like this compound could sensitize cancer cells to chemotherapy or other targeted therapies. These investigations would typically involve in vitro studies on cancer cell lines and in vivo studies in animal models of cancer.

Unanswered Questions and Future Research Priorities in VMAT2 Pharmacology

Despite significant progress in understanding VMAT2, several key questions remain unanswered, representing important priorities for future research. A deeper understanding of the differential regulation of VMAT2 in various brain regions and in different disease states is needed. It is also not fully understood how genetic variations in the VMAT2 gene affect transporter function and an individual's response to VMAT2 inhibitors.

Future research should also focus on the development of VMAT2 inhibitors with greater subtype selectivity, if distinct functional subtypes of VMAT2 are identified. Furthermore, the long-term consequences of VMAT2 inhibition on neuronal function and plasticity are not completely clear and warrant further investigation. Research into these areas will be crucial for the development of safer and more effective therapies targeting VMAT2. The role of VMAT2 in non-neuronal tissues and its potential as a therapeutic target in conditions outside of the central nervous system also represent exciting new frontiers for exploration.

Q & A

Q. What are the established synthetic routes for VMAT2-IN-I HCl, and how can purity be validated?

this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic coupling, followed by HCl salt formation. To validate purity:

  • HPLC analysis : Use a C18 column with UV detection (e.g., 254 nm) and compare retention times against reference standards .
  • NMR spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, ensuring absence of unreacted intermediates or side products .
  • Mass spectrometry : Validate molecular weight consistency (e.g., ESI-MS) and detect impurities at ppm levels .

Q. Which in vitro assays are most reliable for assessing this compound’s inhibitory activity?

  • Radioligand displacement assays : Measure competitive binding to VMAT2 using [<sup>3</sup>H]dihydrotetrabenazine in synaptic vesicle preparations .
  • Fluorescence-based vesicular uptake assays : Quantify inhibition of serotonin/dopamine transport using pH-sensitive dyes (e.g., acridine orange) .
  • Dose-response curves : Calculate IC50 values with nonlinear regression analysis (e.g., GraphPad Prism) to ensure reproducibility across replicates .

Q. How should researchers address solubility challenges in aqueous buffers during in vitro testing?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting membrane integrity .
  • Dynamic light scattering (DLS) : Monitor aggregation states at varying pH (e.g., 6.5–7.4) to optimize buffer conditions .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy be systematically investigated?

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and blood-brain barrier penetration using LC-MS/MS .
  • Metabolite identification : Perform hepatic microsomal stability assays to detect active/inactive metabolites that may alter efficacy .
  • Tissue distribution studies : Use autoradiography or PET imaging with radiolabeled this compound to correlate target engagement with functional outcomes .

Q. What strategies optimize selectivity to minimize off-target effects on monoamine transporters (e.g., DAT, SERT)?

  • Computational docking : Perform molecular dynamics simulations to refine binding interactions within the VMAT2 substrate pocket vs. DAT/SERT .
  • Functional selectivity assays : Compare inhibition constants (Ki) across VMAT2, DAT, and SERT in parallel experiments .
  • Structural analogs : Introduce steric hindrance or hydrogen-bonding modifications guided by X-ray crystallography data .

Q. How should researchers interpret conflicting data on this compound’s pH-dependent activity?

  • pH titration experiments : Measure inhibitory activity across a pH gradient (4.0–8.0) to identify optimal vesicular conditions .
  • Protonation state analysis : Use pKa predictions (e.g., MarvinSketch) to correlate ionization states with binding affinity .
  • Control for vesicular leakage : Include bafflomycin A1 (a V-ATPase inhibitor) to isolate pH effects from transporter activity .

Q. What statistical approaches are recommended for reconciling variability in dose-response data?

  • Mixed-effects models : Account for inter-experimental variability (e.g., plate-to-plate differences) using nested ANOVA .
  • Bootstrap resampling : Generate 95% confidence intervals for IC50 values to assess robustness of nonlinear fits .
  • Outlier detection : Apply Grubbs’ test or Rosner’s test to exclude non-physiological data points .

Methodological Considerations

Q. How to design a rigorous animal model study for evaluating this compound’s neuropharmacological effects?

  • Dose optimization : Conduct pilot studies to establish MTD (maximum tolerated dose) via rotarod or open-field tests .
  • Behavioral endpoints : Use standardized scales (e.g., dyskinesia ratings in Parkinsonian models) with blinded scoring .
  • Histopathological validation : Post-mortem analysis of striatal dopamine terminals via tyrosine hydroxylase immunohistochemistry .

Q. What validation steps are critical when transitioning from cell-free to cell-based assays?

  • Membrane integrity controls : Include LDH release assays to confirm vesicle intactness during transport studies .
  • Competitive inhibitors : Use reserpine as a positive control to verify assay specificity for VMAT2 .
  • Temperature dependence : Compare activity at 37°C vs. 4°C to distinguish active transport from passive diffusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VMAT2-IN-I HCl
Reactant of Route 2
Reactant of Route 2
VMAT2-IN-I HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.